(4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone
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Overview
Description
(4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone is a complex organic compound that belongs to the class of beta-carbolines. Beta-carbolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone typically involves multi-step organic reactions. Common starting materials might include indole derivatives and methoxybenzaldehyde. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using continuous flow reactors, and ensuring purity through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to less oxidized forms using reducing agents.
Substitution: Substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more complex carboline derivatives, while reduction could produce simpler structures.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems and potential therapeutic effects.
Medicine: Investigated for its potential use in treating neurological disorders, cancer, and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4,9-Dihydro-3H-beta-carbolin-1-yl)(2-methoxyphenyl)methanone include other beta-carbolines such as harmine, harmaline, and tetrahydro-beta-carboline.
Uniqueness
What sets this compound apart is its specific structural features, such as the methoxyphenyl group, which may confer unique biological activities and chemical reactivity.
Conclusion
This compound is a compound of significant interest due to its complex structure and potential applications in various scientific fields
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
CAS No. |
906067-39-8 |
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Molecular Formula |
C19H16N2O2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
4,9-dihydro-3H-pyrido[3,4-b]indol-1-yl-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C19H16N2O2/c1-23-16-9-5-3-7-14(16)19(22)18-17-13(10-11-20-18)12-6-2-4-8-15(12)21-17/h2-9,21H,10-11H2,1H3 |
InChI Key |
OHBROBNWFXUQIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=NCCC3=C2NC4=CC=CC=C34 |
Origin of Product |
United States |
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